4-(6-methyl-1,3-benzothiazol-2-yl)phenol
Overview
Description
4-(6-methyl-1,3-benzothiazol-2-yl)phenol is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 4-(6-methyl-1,3-benzothiazol-2-yl)phenol typically involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization. One common method is the reaction of 2-aminothiophenol with 4-methylbenzaldehyde under acidic conditions to form the benzothiazole ring . Industrial production methods often utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
4-(6-methyl-1,3-benzothiazol-2-yl)phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-(6-methyl-1,3-benzothiazol-2-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-methyl-1,3-benzothiazol-2-yl)phenol involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tyrosinase and acetylcholinesterase, leading to its antimicrobial and anticancer activities . The compound can also interact with DNA, causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
4-(6-methyl-1,3-benzothiazol-2-yl)phenol can be compared with other benzothiazole derivatives such as 2-aminobenzothiazole and 6-methylbenzothiazole. While all these compounds share a common benzothiazole core, this compound is unique due to the presence of a phenol group, which enhances its biological activity and makes it more versatile in various applications .
Similar Compounds
- 2-aminobenzothiazole
- 6-methylbenzothiazole
- 2-mercaptobenzothiazole
Properties
IUPAC Name |
4-(6-methyl-1,3-benzothiazol-2-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-9-2-7-12-13(8-9)17-14(15-12)10-3-5-11(16)6-4-10/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIXORGESANFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00417174 | |
Record name | Phenol, 4-(6-methyl-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00417174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7621-87-6 | |
Record name | 4-(6-Methyl-2-benzothiazolyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7621-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC408150 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-(6-methyl-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00417174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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